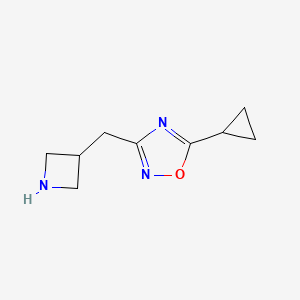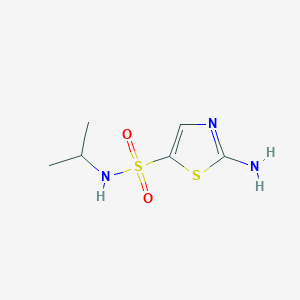
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide
Overview
Description
“4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
Pyrimidines have been found to exhibit a range of chemical reactions. For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Water-Mediated Synthesis : Jayarajan et al. (2019) demonstrated the synthesis of related compounds through a water-mediated, three-component reaction, showcasing an environmentally friendly approach to generating compounds with potential non-linear optical (NLO) properties and anticancer activity due to interactions near the colchicine binding site of tubulin which may inhibit tubulin polymerization (Jayarajan et al., 2019).
Conformation and Structure Analysis : The study by Rajeswaran and Srikrishnan (2008) on the structure and conformation of a similar pyrimidine nucleoside provided insights into its anti-inflammatory properties and its potential as an important cancer marker (Rajeswaran & Srikrishnan, 2008).
Synthesis of Novel Compounds : Bakhite et al. (2005) prepared new pyrido and thieno pyrimidines, highlighting the versatility of pyrimidine carboxamides in synthesizing fused polyheterocyclic systems with potential therapeutic applications (Bakhite et al., 2005).
Biological Activities and Potential Applications
Antimicrobial Activity : Research by Abdel-rahman et al. (2002) on new pyridothienopyrimidines and pyridothienotriazines indicated promising antimicrobial properties, showcasing the potential of these compounds in combating microbial infections (Abdel-rahman et al., 2002).
Anticancer and Anti-inflammatory Agents : A study by Ismail et al. (2004) focused on the synthesis of dicationic imidazo[1,2-a]pyridines and their analogs, demonstrating significant antiprotozoal activity and potential as anticancer agents (Ismail et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
This compound interacts with Nur77 by binding to it . This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis .
Biochemical Pathways
The interaction of this compound with Nur77 affects the Nur77 signaling pathway . The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death .
Pharmacokinetics
It is noted that the compound has good in vivo safety , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity . Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity .
Future Directions
properties
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)

![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)
![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)


![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)



